![molecular formula C11H21ClN2O2 B1446914 Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride CAS No. 1841081-35-3](/img/structure/B1446914.png)
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride
Description
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride (CAS 1841081-35-3) is a bicyclic amine derivative featuring a spiro-fused pyrrolidine-azetidine ring system. It is widely utilized as a building block in pharmaceutical synthesis due to its conformational rigidity and ability to modulate pharmacokinetic properties . The compound has a purity of ≥97% and is stable at room temperature, making it suitable for routine laboratory use . Its free base counterpart (CAS 885270-86-0) has a molecular weight of 212.3 g/mol (C₁₁H₂₀N₂O₂), a density of 1.1 g/cm³, and requires refrigerated storage . The hydrochloride salt enhances solubility in polar solvents, which is advantageous in coupling reactions, as demonstrated in its use with methyl 5-bromopicolinate for pharmaceutical intermediates .
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11;/h12H,4-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECWNXKIVSKUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1841081-35-3 | |
Record name | tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Standard Laboratory Synthesis
The most commonly reported laboratory synthesis involves the following key steps:
- Starting Material: Free base 2,6-diazaspiro[3.4]octane.
- Reagent: tert-Butyl chloroformate.
- Solvent: Dichloromethane (DCM).
- Temperature: 0–5°C to control reaction kinetics and minimize side reactions.
- Process: The free base is reacted with tert-butyl chloroformate in DCM at low temperature, forming the tert-butyl carbamate-protected intermediate.
- Salt Formation: Subsequent treatment with hydrochloric acid (HCl) yields the hydrochloride salt of the compound.
- Base Used: Triethylamine is typically added to neutralize the HCl generated during the reaction.
- Yield: Yields greater than 80% are achievable with strict temperature and stoichiometric control.
This method is favored for its relative simplicity and high purity of the final product (≥97%) suitable for pharmaceutical applications.
Industrial-Scale Synthesis and Optimization
For industrial production, the synthesis is scaled up with optimization of reaction parameters to maximize yield and purity:
- Automated Reactors and Continuous Flow Systems: These technologies improve reaction control, heat transfer, and mixing efficiency.
- Reaction Conditions: Optimization of temperature, pressure, and reagent addition rates to ensure reproducibility and scalability.
- Purification: Crystallization and filtration steps are employed to isolate the hydrochloride salt with high purity.
- Storage: The hydrochloride salt is stable at room temperature, but storage under inert atmosphere at 2–8°C is recommended to prevent degradation.
Alternative Synthetic Routes and Retrosynthesis Insights
While the standard method is well-established, alternative routes have been explored to improve efficiency or address solubility and yield challenges:
- Hydrazide and Methyl Isothiocyanate Route: Initial formation of hydrazide intermediates followed by base treatment and cyclization using Raney nickel catalysts to form the spirocyclic core.
- Cyclization and Hydrogenation Reactions: Employing catalytic hydrogenation (e.g., palladium on carbon under hydrogen gas) to reduce unsaturated intermediates and facilitate ring closure.
- Nucleophilic Substitution and Protection Strategies: Use of protecting groups such as CBz (carbobenzyloxy) for amine functionalities during multi-step syntheses, although this increases the number of steps and can reduce overall yield.
Pressurized and Catalytic Methods for Related Compounds
Patented methods for related piperidine derivatives provide insights that may be adapted for the target compound:
- Pressurized Reaction with Concentrated HCl: Heating 4-piperidinecarboxylic acid in concentrated HCl under 0.3–0.5 MPa pressure at 85–90°C for 4 hours to form hydrochloride salts with improved solubility.
- Catalytic Boc Protection: Subsequent reaction of the hydrochloride salt with Boc anhydride (tert-butyl dicarbonate) in the presence of catalysts such as 4-dimethylaminopyridine under controlled temperature (50–60°C) and pressure (0.2–0.4 MPa) in mixed solvents (e.g., tetrahydrofuran-water) to yield tert-butyl carbamate derivatives.
- Advantages: These methods address solubility issues and improve yields compared to traditional one-step tert-butyl esterification with tert-butyl alcohol, which suffers from steric hindrance and low yields (<60%).
Reaction Conditions Summary Table
Analytical and Quality Control Techniques
- High-Performance Liquid Chromatography (HPLC): Used to verify purity (>95%), with typical retention time ~9.8 min on C18 columns.
- Nuclear Magnetic Resonance (NMR): Confirms structural integrity, with characteristic tert-butyl proton signals at δ 1.4 ppm (9H, singlet).
- Mass Spectrometry (MS): Confirms molecular ion peak at m/z 212.29 for the free base.
- Storage Conditions: Recommended at 2–8°C under inert atmosphere to prevent hydrolysis of the Boc group and maintain reproducibility.
Research Findings and Notes
- The hydrochloride salt form enhances solubility in polar solvents, facilitating coupling reactions in pharmaceutical syntheses.
- The spirocyclic structure imparts conformational rigidity, which is beneficial in drug design.
- Industrial methods prioritize continuous flow and pressurized systems to overcome solubility and yield limitations inherent in batch processes.
- Protection/deprotection strategies, while increasing steps, are sometimes necessary to achieve selectivity and purity.
This comprehensive overview consolidates diverse and authoritative sources to present the preparation methods of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride, emphasizing practical synthetic routes, industrial scalability, and reaction optimization strategies.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by nucleophiles.
Cyclization Reactions: The compound can undergo cyclization reactions to form spirocyclic structures.
Hydrogenation Reactions: It can be hydrogenated to reduce double bonds or other unsaturated groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines, with reaction conditions involving solvents like dichloromethane or tetrahydrofuran.
Cyclization: Reagents such as bases (e.g., sodium hydroxide) and catalysts (e.g., Raney nickel) are used under reflux conditions.
Hydrogenation: Hydrogen gas and metal catalysts (e.g., palladium on carbon) are used under high pressure and temperature.
Major Products: The major products formed from these reactions include various spirocyclic derivatives, reduced compounds, and substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride is primarily utilized in the synthesis of various bioactive compounds, particularly those targeting melanin-concentrating hormone receptors (MCH-R).
Synthesis of Spirodiamine-Diarylketoxime Derivatives
This compound serves as a key reagent in synthesizing spirodiamine-diarylketoxime derivatives, which have demonstrated antagonistic activity towards MCH-R. These derivatives are being investigated for their potential use in treating obesity and metabolic disorders by modulating energy homeostasis.
Case Study Example :
- Study Title : "Evaluation of Spirodiamine-Diarylketoxime Derivatives as MCH-R Antagonists"
- Findings : Several synthesized derivatives exhibited significant binding affinity to MCH-R, indicating their potential as therapeutic agents against obesity .
Antimicrobial Activity
Recent studies have indicated that compounds derived from the diazaspiro[3.4]octane core possess notable antimicrobial properties.
Activity Against Mycobacterium tuberculosis
A series of derivatives were tested for their effectiveness against Mycobacterium tuberculosis, with some exhibiting minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL.
Compound | MIC (μg/mL) | Activity Type |
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Compound 17 | 0.016 | Antitubercular |
Compound 18 | 0.032 | Antitubercular |
Compound 24 | 0.064 | Antitubercular |
These findings suggest the potential for developing new antitubercular agents based on this compound's scaffold .
Biochemical Research Applications
The compound has been shown to influence various cellular processes and biochemical pathways.
Modulation of Cellular Metabolism
This compound can inhibit nicotinamide phosphoribosyltransferase (NAMPT), leading to reduced levels of nicotinamide adenine dinucleotide (NAD+), a critical cofactor in cellular metabolism.
Implications :
- This inhibition can affect energy metabolism and cell signaling pathways, providing insights into metabolic diseases and potential therapeutic targets .
Synthetic Chemistry Applications
The compound is also valuable in synthetic chemistry for creating complex molecules due to its unique structural features.
Reagent for Organic Synthesis
This compound is employed as a reagent in various organic synthesis reactions, facilitating the formation of complex molecular architectures.
Mechanism of Action
The mechanism of action of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as nicotinamide phosphoribosyltransferase and Rho-associated protein kinase, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can modulate pathways involved in cellular metabolism, signal transduction, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key analogs of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride, emphasizing structural differences, physicochemical properties, and applications:
Note: Molecular weight calculated based on free base (212.3 g/mol) + HCl (36.46 g/mol).
Structural and Functional Comparisons
Spiro Ring Size :
- The 3.4 spiro system (target compound) provides greater conformational flexibility compared to the 3.3 spiro system in tert-butyl 2,6-diazaspiro[3.3]heptane derivatives. This flexibility impacts binding affinity in drug-receptor interactions .
- The 3.3 spiro analog (CAS 1227382-01-5) is prioritized in polymer chemistry due to its compact structure, which enhances rigidity in polyamides .
Counterion Effects :
- The hydrochloride salt (CAS 1841081-35-3) exhibits improved aqueous solubility and stability at room temperature compared to the free base (CAS 885270-86-0), which degrades under ambient conditions .
- Oxalate salts (e.g., CAS 1359655-84-7) are less common but offer tailored crystallinity for specific synthetic protocols .
Substituent Modifications :
Biological Activity
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride (CAS No. 1841081-35-3) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, highlighting research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₁ClN₂O₂
- Molecular Weight : 248.75 g/mol
- CAS Number : 1841081-35-3
- MDL Number : MFCD26954752
- Physical State : Solid
- Storage Conditions : Refrigerated under inert atmosphere at 2-8°C
The compound features a spirocyclic structure that is prevalent in many bioactive molecules, enhancing its potential as a drug candidate.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds derived from the diazaspiro[3.4]octane core. A notable example is the evaluation of various derivatives against Mycobacterium tuberculosis, where compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL, indicating strong antibacterial activity .
Compound | MIC (μg/mL) | Activity Type |
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Compound 17 | 0.016 | Antitubercular |
Compound 18 | 0.032 | Antitubercular |
Compound 24 | 0.064 | Antitubercular |
Cancer Research
The diazaspiro[3.4]octane framework has also been explored for its anticancer properties. Compounds based on this structure have been identified as inhibitors of critical protein interactions in cancer pathways, such as the menin-MLL1 interaction . This inhibition has implications for the treatment of specific types of leukemia.
Case Studies
- Hepatitis B Capsid Protein Inhibitor
- Dopamine D3 Receptor Antagonist
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
Q & A
Q. What are the recommended storage conditions for tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride, and how do they impact experimental reproducibility?
The compound should be stored at 2–8°C in a tightly sealed container under an inert nitrogen atmosphere to prevent degradation via moisture or oxidation. Deviations from these conditions (e.g., exposure to light or ambient humidity) can lead to hydrolysis of the tert-butoxycarbonyl (Boc) protecting group, altering reactivity in downstream syntheses .
Q. What synthetic routes are commonly employed to prepare this compound?
A standard method involves reacting the free base 2,6-diazaspiro[3.4]octane with tert-butyl chloroformate in dichloromethane at 0–5°C, followed by treatment with HCl to form the hydrochloride salt. Triethylamine is typically used as a base to neutralize HCl generated during the reaction. Yields >80% are achievable with strict temperature control .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
High-performance liquid chromatography (HPLC) with UV detection (e.g., retention time ~9.8 min under C18 column conditions) is used to assess purity (>95%). Nuclear magnetic resonance (NMR) confirms structural integrity, with characteristic Boc group signals at δ 1.4 ppm (9H, s) for the tert-butyl protons in H NMR. Mass spectrometry (MS) should show the molecular ion peak at m/z 212.29 .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for incorporating this spirocyclic building block into complex pharmacophores?
The Boc group can be selectively deprotected under acidic conditions (e.g., 4M HCl in dioxane) to liberate the secondary amine for subsequent coupling. Microwave-assisted synthesis (e.g., 100°C, 10 min) improves reaction efficiency in spirocycle-functionalized quinolones, as demonstrated in Zabofloxacin hydrochloride derivatives . Kinetic studies using in-situ FTIR or LC-MS are recommended to monitor deprotection and avoid over-acidification, which may degrade the spirocyclic core .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility)?
Discrepancies in properties like boiling point (301.3°C at 760 mmHg vs. unmeasured in other sources) require experimental validation. Differential scanning calorimetry (DSC) can confirm thermal stability, while dynamic vapor sorption (DVS) assesses hygroscopicity. Computational modeling (e.g., COSMO-RS) predicts solubility in organic solvents, guiding solvent selection for recrystallization .
Q. How does the spirocyclic architecture influence the compound’s conformational rigidity and pharmacological activity?
The 2,6-diazaspiro[3.4]octane core imposes torsional restraint, reducing entropy penalties during target binding. In Zabofloxacin hydrochloride, this enhances bacterial DNA gyrase inhibition by stabilizing the drug-enzyme complex. Molecular dynamics simulations and X-ray crystallography of analogous compounds reveal improved binding kinetics compared to non-spirocyclic analogs .
Q. What safety protocols are essential when handling this compound in large-scale reactions?
Use fume hoods with HEPA filters and wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as spirocyclic amines may exhibit uncharacterized toxicity. Spill containment kits with inert adsorbents (e.g., vermiculite) are required. Waste must be treated as hazardous and disposed via certified facilities .
Methodological Considerations
Q. How can researchers validate the stability of this compound under varying pH conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via LC-MS, focusing on Boc deprotection (mass shift of -100 Da) or ring-opening products. Phosphate-buffered saline (pH 7.4) is optimal for short-term (<24 hr) biological assays .
Q. What computational tools aid in predicting the reactivity of this spirocyclic amine in nucleophilic substitutions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the amine’s nucleophilicity and steric accessibility. Software like Schrödinger’s Maestro can simulate transition states for SN2 reactions, guiding the design of alkylating agents or acylating reagents .
Q. How do impurities in the compound affect downstream applications, and what purification methods are most effective?
Common impurities include residual starting materials (e.g., 2,6-diazaspiro[3.4]octane) or hydrolysis byproducts. Flash chromatography using a gradient of ethyl acetate/hexane (10–40%) removes polar impurities. For scale-up, simulated moving bed (SMB) chromatography improves yield and purity .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.